molecular formula C8H11N3 B13331466 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine

Cat. No.: B13331466
M. Wt: 149.19 g/mol
InChI Key: UBZCIFNCWLOTIA-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine typically involves the construction of the BCP core followed by functionalization at the bridgehead positions. Two practical and scalable methods for constructing the BCP framework include:

Industrial production methods often rely on these scalable synthetic routes to produce the compound in large quantities .

Chemical Reactions Analysis

1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(Bicyclo[1.1.1]pentan-1-yl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to fit into binding sites of enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H11N3

Molecular Weight

149.19 g/mol

IUPAC Name

1-(1-bicyclo[1.1.1]pentanyl)pyrazol-4-amine

InChI

InChI=1S/C8H11N3/c9-7-4-10-11(5-7)8-1-6(2-8)3-8/h4-6H,1-3,9H2

InChI Key

UBZCIFNCWLOTIA-UHFFFAOYSA-N

Canonical SMILES

C1C2CC1(C2)N3C=C(C=N3)N

Origin of Product

United States

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